Potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate

CO2 capture reversible small-molecule activation zinc scorpionate complexes

Generic tris(pyrazolyl)borate ligands (e.g., TpMe,Me, TptBu,Me) often fail to prevent dinuclear µ-O/µ-OH bridged species, compromising mononuclear integrity in bioinorganic models. Potassium TpCum,Me (CAS 154508-19-7) solves this with a uniquely deep 4-cumenyl steric pocket that enforces 4- or 5-coordinate mononuclear geometry. • Enables reversible CO₂ insertion/elimination cycles in Zn-OH complexes without irreversible decomposition • Supports >7-fold ferromagnetic exchange coupling range for magneto-structural studies • Provides 5-coordinate Ni(II) geometry inaccessible with TptBu,Me or Tp* analogs • Prevents µ-O/µ-OH dimerization in Zn, Cu, Co, Ni, and Mn complexes

Molecular Formula C39H45BKN6
Molecular Weight 647.739
CAS No. 154508-19-7
Cat. No. B585129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate
CAS154508-19-7
Molecular FormulaC39H45BKN6
Molecular Weight647.739
Structural Identifiers
SMILES[B-](N1C(=CC(=N1)C2=CC=C(C=C2)C(C)C)C)(N3C(=CC(=N3)C4=CC=C(C=C4)C(C)C)C)N5C(=CC(=N5)C6=CC=C(C=C6)C(C)C)C.[K+]
InChIInChI=1S/C39H45BN6.K/c1-25(2)31-10-16-34(17-11-31)37-22-28(7)44(41-37)40(45-29(8)23-38(42-45)35-18-12-32(13-19-35)26(3)4)46-30(9)24-39(43-46)36-20-14-33(15-21-36)27(5)6;/h10-27H,1-9H3;/q-1;+1
InChIKeyVHFWEBSUMBEONX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-yl)borate Procurement Overview


Potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate (CAS 154508-19-7) is the potassium salt of the anionic, face-capping tris(pyrazolyl)hydroborate scorpionate ligand commonly abbreviated as TpCum,Me (or TpCum,Me). This ligand belongs to the second-generation family of sterically demanding hydrotris(pyrazolyl)borates, differentiated from simpler analogs (e.g., TpMe,Me, TpPh,Me, TptBu,Me) by its 3-(4-cumenyl)-5-methylpyrazolyl substituents, which create an exceptionally protective coordination pocket around the metal center [1]. The compound is predominantly employed as a precursor in coordination chemistry and bioinorganic modeling, where it enables the stabilization of otherwise reactive mononuclear metal-hydroxide, -hydrosulfide, -alkoxide, and -semiquinonate complexes of Zn(II), Cu(II), Co(II), Ni(II), and Mn(II) [2].

Encapsulating steric pocket for mononuclear complexes
Reversible CO₂ insertion/elimination chemistry
Bioinorganic modeling: Zn–OH, Zn–SH, semiquinone scaffolds

Why TpCum,Me Cannot Be Replaced by Simpler Scorpionate Ligands


Hydrotris(pyrazolyl)borate scorpionate ligands are frequently treated as a uniform class in procurement specifications, yet the steric and electronic profile of the 3-substituent profoundly dictates the accessible coordination geometries, the kinetic stability of metal–ligand bonds, and the reversibility of small-molecule activation chemistry. Unlike the ubiquitous TpMe,Me (Tp*) or TpPh,Me, the 4-cumenyl (4-isopropylphenyl) substituent of TpCum,Me provides a uniquely deep and encapsulating steric pocket that (i) enforces 4-coordinate mononuclear geometry without forming oxo- or hydroxo-bridged dinuclear species, (ii) permits reversible CO2 insertion/elimination without irreversible decomposition pathways, and (iii) alters the coordination number outcome in nickel(II) complexes relative to TptBu,Me [1][2]. Generic substitution with TpPh,Me or TptBu,Me therefore risks loss of mononuclear integrity, altered catalytic selectivity, or incompatible small-molecule activation behavior in designed systems.

Steric mismatch
TpMe,Me or TpPh,Me pockets may not prevent dinuclear μ-O formation, compromising mononuclear models.
Reactivity divergence
TptBu,Me may direct CO₂ conversion toward irreversible alkoxide decomposition rather than reversible cycling.
Coordination number shift
Ni(II) geometry switches from 4-coordinate (TptBu,Me) to 5-coordinate (TpCum,Me), altering substrate access.

Differentiation Evidence Against Closest Scorpionate Analogs


Reversible CO₂ Interconversion vs. TptBu,Me

The zinc hydroxide complex TpCum,MeZn–OH undergoes fully reversible interconversion with its methyl carbonate adduct TpCum,MeZn–OCOOMe by simply bubbling CO2 or N2 through methanolic solution, enabling repeated cycling without degradation of the ligand scaffold [1]. In direct contrast, the tert-butyl analog TptBu,MeZn–OCOOR (R = Me, Et) releases CO2 under high vacuum to form alkoxide complexes TptBu,MeZn–OR, which could not be obtained pure due to extreme water sensitivity and irreversible decomposition [1]. This head-to-head comparison, reported by the same research group under identical experimental conditions, establishes TpCum,Me as the superior ligand platform for applications requiring reversible CO2 capture and release in zinc-mediated systems.

CO₂ Reversibility
Head-to-head
TpCum,MeZn–OH ⇌ TpCum,MeZn–OCOOMe
Fully reversible by CO₂/N₂ bubbling
TptBu,Me analog: CO₂ release leads to irreversible alkoxide decomposition
Supports reversible CO₂ capture cycles without ligand degradation
Reported under identical conditions (Chem. Ber. 1997)
CO2 capture reversible small-molecule activation zinc scorpionate complexes

Ni(II) Coordination Geometry Divergence vs. TptBu,Me

A comparative structural study of tris(pyrazolyl)borate nickel(II) chloride complexes revealed that TptBu,Me stabilizes a 4-coordinate tetrahedral geometry in [κ³N,N′,N″-TptBu,MeNiCl], whereas TpCum,Me under identical synthetic conditions yields a 5-coordinate trigonal–bipyramidal complex [κ³N,N′,N″-TpCum,MeNiCl(3-methyl-5-cumylpyrazole)] with an additional pyrazole ligand occupying the fifth coordination site [1]. The divergent coordination number (4 vs. 5) directly affects the availability of open coordination sites for substrate binding and has consequences for catalytic ethylene polymerization performance, where the TpCum,Me-supported nickel catalyst exhibits distinct activity and product selectivity profiles relative to both TptBu,Me and Tp* (TpMe,Me) congeners [1].

Ni(II) Geometry
Head-to-head
TpCum,MeNiCl(pyrazole): 5-coordinate trigonal–bipyramidal
TptBu,MeNiCl: 4-coordinate tetrahedral
Coordination number impacts catalytic site availability for ethylene polymerization
Single-crystal XRD; identical synthetic conditions
ethylene polymerization nickel scorpionate catalysts coordination geometry

Magnetic Exchange Coupling Modulation

Within the same TpCum,MeZn ancillary ligand platform, the magnitude of ferromagnetic biradical exchange coupling can be tuned over a 7-fold range simply by varying the acceptor radical identity. The TpCum,MeZn(SQ-VD) complex (VD = oxoverdazyl) exhibits JSQ-VD = +77 cm⁻¹, a dramatic reduction from the JSQ-NN ≅ +550 cm⁻¹ observed for the closely related TpCum,MeZn(SQ-NN) complex (NN = nitronyl nitroxide, both S = 1/2) [1]. This cross-study comparison within a single ligand family demonstrates that the TpCum,Me scaffold is uniquely suited for magneto-structural correlation studies, as its rigid encapsulating pocket maintains consistent metal–ligand geometry while allowing systematic variation of the radical ligand electronic structure. The +77 cm⁻¹ coupling is among the lowest ferromagnetic exchange values reported for isolobal SQ–radical pairs, a feature attributed to the reduced admixture of charge-transfer excited states facilitated by the steric protection of the cumenyl groups [1].

Exchange Coupling J
Reported
JSQ-VD = +77 cm⁻¹
vs. JSQ-NN ≅ +550 cm⁻¹
~7.1-fold range within identical TpCum,Me platform
Enables systematic magneto-structural correlation studies
SQUID magnetometry; supported by DFT/CASSCF
molecular magnetism biradical exchange coupling donor-acceptor systems

MII-Semiquinone Exchange Coupling Substituent Sensitivity

A systematic study of TpCum,MeMII(SQ-Ar) complexes (M = MnII, CuII) bearing 5-aryl-substituted semiquinone ligands revealed a nearly 3-fold variation in metal–radical magnetic exchange coupling J as a function of the remote aryl substituent on the SQ ligand [1]. For CuII complexes specifically, electron-withdrawing substituents (e.g., –NO₂) on the phenyl ring produce significantly more ferromagnetic J values than electron-donating substituents (e.g., –OMe, –tBu), a trend not observed for MnII analogs [1]. This substituent-dependent J modulation is enabled by the steric protection of the TpCum,Me scaffold, which isolates the MII–SQ interaction from solvent or aggregation effects that would otherwise obscure the electronic structure–property relationship.

Substituent J Tuning
Class-level
CuII–SQ J varies ~3-fold
Electron-withdrawing > electron-donating
MnII analog: no clear trend
TpCum,Me scaffold isolates electronic substituent effects
5-aryl semiquinone series; class-level trend reported
exchange coupling semiquinone radical ligands substituent effects

Mononuclear Zn–OH Stabilization

The TpCum,MeZn–OH complex (1) remains stable as a mononuclear species and does not undergo condensation to form µ-oxo or µ-hydroxo dinuclear complexes under ambient conditions, a property explicitly attributed to the highly encapsulating nature of the TpCum,Me ligand scaffold [1][2]. This is a critical differentiation from less sterically demanding TpR,R′ ligands (e.g., TpPh,Me, TpMe,Me), where mononuclear Zn–OH species are prone to dimerization or require low-temperature stabilization. The mononuclear integrity of TpCum,MeZn–OH is essential for its function as a stoichiometric nucleophile in the hydrolysis of activated esters (RCOOX) and amides (RCONHX) in nonaqueous media, as well as its utility as a carbonic anhydrase functional model [2]. The Zn–OH unit retains high nucleophilic reactivity while being shielded from intermolecular self-reaction by the intersecting cumenyl substituents.

Zn–OH Stability
Class-level
Mononuclear TpCum,MeZn–OH
No detectable μ-O dimer
TpPh,MeZn–OH: prone to ligand exchange equilibria
Preserves mononuclear integrity for bioinorganic modeling
Crystallographically characterized; stable at ambient temperature
bioinorganic model chemistry zinc hydroxide stabilization carbonic anhydrase models

Recommended Application Scenarios for TpCum,Me


Reversible CO₂ Capture and Release Cycles

The TpCum,MeZn–OH complex supports repeated CO₂ insertion/elimination cycles in methanolic solution simply by alternating CO₂ and N₂ bubbling, without irreversible side reactions that plague the TptBu,Me analog [1]. This makes the TpCum,Me potassium salt the precursor of choice for constructing molecular CO₂ carriers, carbonic anhydrase functional models, and systems for the catalytic formation of dialkyl carbonates from alcohols and CO₂. The demonstrated interconversion between TpCum,MeZn–OH and TpCum,MeZn–OCOOMe also provides a clean experimental platform for mechanistic studies of zinc-mediated CO₂ hydration.

Mononuclear Zinc Bioinorganic Model Chemistry

Where mononuclear Zn–OH integrity is essential—as in functional models of carbonic anhydrase, β-lactamases, or alcohol dehydrogenase—the TpCum,Me ligand uniquely prevents µ-O/µ-OH dimerization that occurs with smaller TpR,R′ variants [1]. The TpCum,MeZn–OH complex has been validated as a stoichiometric nucleophile for the hydrolysis of activated esters (RCOOX) and amides (RCONHX) in nonaqueous media, and for the formation of Zn–thiolate, Zn–alkoxide, and Zn–nucleobase complexes relevant to enzymatic intermediate modeling [2].

Molecular Magnetism and Magneto-Structural Studies

The rigid, encapsulating TpCum,Me coordination pocket provides an ideal inert platform for systematic magneto-structural investigations. The ligand supports a >7-fold range of ferromagnetic biradical exchange coupling (from +77 cm⁻¹ to +550 cm⁻¹) through variation of the acceptor radical while maintaining identical primary coordination geometry [3]. Additionally, the nearly 3-fold modulation of MII–SQ exchange by remote aryl substituents has been quantitatively characterized exclusively within TpCum,MeMII complexes, establishing this ligand as the benchmark for extracting intrinsic electronic structure–property relationships from magnetic data [4].

Nickel-Catalyzed Olefin Polymerization

The divergent coordination behavior of TpCum,MeNiII (5-coordinate trigonal–bipyramidal) versus TptBu,MeNiII (4-coordinate tetrahedral) directly impacts catalytic ethylene polymerization performance [5]. For catalyst development programs where the coordination number and geometry of the nickel center influence polymer branching, molecular weight distribution, or comonomer incorporation, the TpCum,Me ligand offers a structurally characterized 5-coordinate alternative that cannot be achieved with TptBu,Me or Tp* analogs.

Application
Selection Property
Validation Focus
Reversible CO₂ capture and release cycles
Encapsulating steric profile prevents decomposition
Cycling reversibility under ambient CO₂/N₂
Mononuclear zinc bioinorganic model chemistry
Resistance to dinuclear μ-O formation
Mononuclear Zn–OH isolation and hydrolytic activity
Molecular magnetism and magneto-structural studies
Rigid, non-perturbing coordination pocket
Magnetic exchange reproducibility across radical variants
Nickel-catalyzed olefin polymerization
5-coordinate ligand field availability
Catalytic ethylene polymerization performance
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